(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-24-16-12(4-2-7-18-16)17(22)21-8-6-11(10-21)14-19-15(23-20-14)13-5-3-9-25-13/h2-5,7,9,11H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURBDQHKNKCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. It starts with the construction of the core pyridin-3-yl and thiophen-2-yl components, followed by the introduction of the oxadiazol-3-yl and pyrrolidin-1-yl groups. Each step requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may utilize batch or continuous flow processes. Key considerations include the optimization of reaction times and conditions to maximize efficiency and reduce costs. High-performance liquid chromatography (HPLC) and other purification techniques are used to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridin-3-yl ring can be subjected to reduction under appropriate conditions to form dihydropyridine derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can modify the pyridin-3-yl and oxadiazol-3-yl rings.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophilic or nucleophilic agents.
Major Products Formed: The major products depend on the reaction type and conditions. For instance, oxidation of the thiol group forms sulfoxides or sulfones, while reduction of the pyridin-3-yl ring yields dihydropyridine derivatives.
Scientific Research Applications
(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Its unique structure makes it a subject of study in heterocyclic chemistry.
Biology: Potential use as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application:
Biochemical Assays: Binds to specific proteins or enzymes, affecting their activity.
Therapeutic Uses: May interfere with cellular pathways involved in disease progression, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Pyridinyl derivatives: Similar in terms of the pyridin-3-yl core but differ in other substituents.
Thiophen-2-yl derivatives: Share the thiophen-2-yl ring but vary in additional functional groups.
Oxadiazol-3-yl derivatives: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness: (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone's uniqueness lies in its combination of multiple heterocyclic rings and functional groups, offering a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for targeted scientific research and industrial applications.
Biological Activity
The compound (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Core Structures : The initial step involves synthesizing the pyridine and thiophene moieties.
- Coupling Reaction : The core structures are coupled through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its effects on immune modulation.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that it inhibited cell proliferation in breast cancer cells with an IC50 value indicating potent activity at low concentrations .
Immune Modulation
In another investigation, the compound was tested for its ability to modulate immune responses. It showed promising results in rescuing mouse splenocytes from apoptosis in the presence of PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or survival.
- Receptor Modulation : It can alter receptor signaling pathways, particularly those associated with immune checkpoints like PD-1/PD-L1.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effect of the compound on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations .
- Immunological Assays : In vivo assays using mouse models demonstrated that treatment with the compound led to enhanced T-cell activation and reduced tumor growth, supporting its role as an immunomodulatory agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyridine-based | Moderate cytotoxicity |
| Compound B | Thiophene-based | Strong anti-inflammatory |
| This compound | Pyridine + Thiophene + Oxadiazole | High cytotoxicity & immune modulation |
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step protocols, including:
- Cyclization reactions to form the pyrrolidine and oxadiazole rings, using reagents like hydroxylamine derivatives for oxadiazole formation .
- Coupling reactions (e.g., amide bond formation) between the pyridine and pyrrolidine moieties, often requiring catalysts such as HATU or DCC . Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (40–80°C for cyclization steps), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the pyridine, thiophene, and oxadiazole groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. How does the presence of the 1,2,4-oxadiazole moiety influence reactivity and stability?
The oxadiazole ring enhances metabolic stability and participates in π-π stacking interactions with biological targets. However, it is susceptible to hydrolysis under strongly acidic/basic conditions, necessitating pH-neutral reaction environments during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during oxadiazole ring closure?
- Solvent Optimization : Use aprotic solvents (e.g., THF) to minimize nucleophilic interference .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization while reducing side reactions .
- In-situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progression and terminate before degradation .
Q. What strategies address discrepancies in reported biological activity data across studies?
- Assay Standardization : Validate cell-based assays using positive controls (e.g., kinase inhibitors for enzyme studies) and replicate under consistent conditions (pH, temperature) .
- Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out impurities affecting activity .
- Structural Analog Comparison : Compare results with analogs (e.g., thiophen-3-yl vs. thiophen-2-yl derivatives) to isolate functional group contributions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) based on the oxadiazole’s electron-deficient nature .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
- MD Simulations : Simulate solvation effects and conformational flexibility of the pyrrolidine ring .
Q. What experimental designs improve reproducibility in pharmacokinetic studies?
- Stability Profiling : Pre-test compound stability in buffer systems (e.g., PBS, simulated gastric fluid) .
- Metabolite Identification : Use LC-MS/MS to track degradation products in plasma or liver microsomes .
- Dose-Response Curves : Include multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects .
Data Contradiction Analysis
Q. How to resolve conflicting data on cytotoxicity in cancer vs. non-cancer cell lines?
- Selectivity Index (SI) Calculation : Compare IC₅₀ values (e.g., SI = IC₅₀(non-cancer)/IC₅₀(cancer)) to quantify specificity .
- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) to confirm mode of action .
- Membrane Permeability Assays : Use Caco-2 monolayers to assess whether uptake differences explain variability .
Q. Why might solubility vary significantly between studies, and how can this be controlled?
- Solvent Selection : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
- Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect nanoaggregation .
Methodological Tables
Table 1: Key Synthetic Parameters for Oxadiazole Formation
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | THF | Maximizes ring closure | |
| Temperature | 60°C | Balances rate vs. degradation | |
| Catalyst | ZnCl₂ (5 mol%) | Reduces reaction time by 30% |
Table 2: Biological Assay Optimization Checklist
| Variable | Recommendation | Rationale |
|---|---|---|
| Cell Line | Use ≥2 cancer/non-cancer pairs | Controls for selectivity |
| Incubation Time | 48–72 hours | Captures delayed effects |
| Solvent Control | ≤0.1% DMSO | Eliminates solvent toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
